molecular formula C12H15N3O3S B5386649 N-(4-METHOXYPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-(4-METHOXYPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5386649
M. Wt: 281.33 g/mol
InChI Key: OZFYKEPCQDFBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-METHOXYPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound known for its diverse applications in scientific research and industry. This compound features a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then subjected to sulfonation using sulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of a methoxyphenyl group, a pyrazole ring, and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-9-12(8-15(2)13-9)19(16,17)14-10-4-6-11(18-3)7-5-10/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFYKEPCQDFBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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